1-(Furan-2-yl)but-3-en-2-one

Food Science Flavor Chemistry Regulatory Affairs

Sourcing a furan-conjugated enone that combines food-grade regulatory clearance with versatile reactivity? 1-(Furan-2-yl)but-3-en-2-one (CAS 31681-20-6, FEMA 2495) directly addresses that gap. • Photo-Nazarov cyclization: 45-97% yield under mild flow conditions (AcOH or HFIP, UV), providing furan-fused cyclopentanones without harsh acids. • Metal-free superelectrophilic hydroarylation: 29-89% yield with triflic acid or AlCl₃, eliminating transition-metal residues in pharma/electronics intermediates. • Controlled radical/anionic/cationic polymerization to photodegradable polymers with Diels-Alder-active furan pendants. • GRAS-approved flavoring at 5-25 ppm in bakery, confectionery, and beverages-no de novo safety assessments. ≥98% purity; refrigerated shipping.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 31681-20-6
Cat. No. B14694591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)but-3-en-2-one
CAS31681-20-6
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC=CC(=O)CC1=CC=CO1
InChIInChI=1S/C8H8O2/c1-2-7(9)6-8-4-3-5-10-8/h2-5H,1,6H2
InChIKeyLVNQQSHCPFQTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-yl)but-3-en-2-one: Sourcing & Identification


1-(Furan-2-yl)but-3-en-2-one (CAS 31681-20-6), also catalogued as 4-(2-furyl)-3-buten-2-one (CAS 623-15-4), is a heteroaromatic α,β-unsaturated ketone featuring a furan ring conjugated to an enone system [1]. With a molecular weight of 136.15 g/mol and the formula C8H8O2, this compound serves as a versatile intermediate in organic synthesis, a flavoring agent in food applications, and a scaffold for developing bioactive molecules [2][3]. Its electrophilic character and ability to participate in cycloadditions, conjugate additions, and polymerizations differentiate it from saturated ketones and non-conjugated heteroaromatic analogs [1].

1-(Furan-2-yl)but-3-en-2-one: Why Generic Analogs Fail


Generic substitution of 1-(Furan-2-yl)but-3-en-2-one with simple furan derivatives (e.g., furfuryl alcohol) or common aromatic enones (e.g., chalcones) fails due to the compound's unique confluence of properties: the conjugated furan-enone system enables reactivity profiles (such as photo-Nazarov cyclization and superelectrophilic hydroarylation) that are unattainable with non-conjugated analogs, while its specific regulatory status as a food flavoring agent (GRAS, FEMA 2495) [1] distinguishes it from non-food-grade homologues. Furthermore, the electron-rich furan ring imparts different electronic effects and biological activity profiles compared to phenyl or thiophene enones, as evidenced by distinct antimicrobial [2] and immunomodulatory [3] activities that cannot be extrapolated from structurally similar compounds.

1-(Furan-2-yl)but-3-en-2-one: Evidence-Based Differentiation


GRAS Regulatory Status in Food Flavoring

1-(Furan-2-yl)but-3-en-2-one is designated as a Generally Recognized as Safe (GRAS) flavoring agent with FEMA No. 2495 and JECFA No. 1511, while many structurally related furan enones (e.g., 4-(5-hydroxymethylfuran-2-yl)but-3-en-2-one or phenyl-substituted furan enones) lack this explicit regulatory approval for food use [1]. The compound has established usage levels of 5–25 ppm in various food categories (e.g., beverages at 5 ppm, bakery at 25 ppm) [2], whereas comparators like 1-(2-furyl)butan-3-one or simple furfuryl derivatives do not possess the same comprehensive regulatory dossier [1]. The JECFA evaluation concluded 'No safety concern at current levels of intake' in 2018, providing a documented safety profile absent for many alternative furan enones [1].

Food Science Flavor Chemistry Regulatory Affairs

Photo-Nazarov Cyclization Reactivity

Under mild flow photochemistry conditions (UV exposure 3.4–6.8 min, AcOH or HFIP solvent), 2-furyl vinyl ketones (including 1-(Furan-2-yl)but-3-en-2-one) undergo photo-Nazarov cyclization to furan-fused cyclopentanones in 45–97% yields, whereas 2-benzofuryl and 2-benzothiophene-yl enones exhibit divergent reactivity and fail to cyclize under identical conditions [1][2]. Traditional Brønsted or Lewis acid-mediated Nazarov conditions fail entirely for this class of heteroaromatic enones, making the photochemical approach uniquely enabling for furan-fused scaffolds [1]. The 2-furyl enone system consistently cyclized across all examples, while benzofuryl analogs displayed reactivity patterns dependent on vinyl substitution [1].

Synthetic Organic Chemistry Photochemistry Heterocyclic Synthesis

Antimicrobial Activity Against Candida albicans

Furanic conjugated enones, including 4-(furan-2-yl)but-3-en-2-ones, demonstrate moderate antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 μg/ml, while also suppressing Escherichia coli and Staphylococcus aureus [1]. In contrast, structurally distinct furan derivatives such as 1,5-bis(5-methoxymethyl)furan-2-yl-penta-1,4-dien-3-one exhibit immunomodulatory rather than direct antimicrobial effects [2]. The antimicrobial activity of furanic enones appears tied to the conjugated enone system, which can act as a Michael acceptor; saturated furan analogs lack this activity profile.

Antimicrobial Research Medicinal Chemistry Bioactivity Screening

Versatility in Polymerization Initiation

2-Furyl vinyl ketone (the monomeric form of 1-(Furan-2-yl)but-3-en-2-one) undergoes polymerization via anionic, cationic, and free-radical initiation pathways, yielding polymers with distinct structural regularities depending on the initiator type [1]. Radical polymerization produces polymers with a regular vinylic structure, whereas anionic and cationic initiators yield products containing other structural units [2]. This versatility contrasts with simple alkyl vinyl ketones (e.g., methyl vinyl ketone), which typically polymerize via radical mechanisms but may lack the heteroaromatic character that enables additional functionalization or property tuning. The furan moiety introduces potential for post-polymerization modification (e.g., Diels-Alder, electrophilic substitution) not available in purely aliphatic vinyl ketones.

Polymer Chemistry Materials Science Functional Monomers

Superelectrophilic Hydroarylation Efficiency

Under superelectrophilic activation with triflic acid or AlCl3, furanic conjugated enones including 4-(furan-2-yl)but-3-en-2-ones undergo hydroarylation of the furan side-chain C=C double bond with arenes in 29–89% yields [1]. This reactivity is enabled by O,C-diprotonated intermediates, as characterized by NMR and DFT calculations [1]. In contrast, non-conjugated furan derivatives or simple styrenes typically require transition-metal catalysis or harsher conditions for analogous hydroarylation. The conjugated enone system lowers the activation barrier for electrophilic attack, making this compound a privileged scaffold for C–C bond formation under metal-free conditions.

Synthetic Methodology C–C Bond Formation Electrophilic Aromatic Substitution

1-(Furan-2-yl)but-3-en-2-one: Key Application Scenarios


Flavor Formulation with Regulatory Assurance

Leverage 1-(Furan-2-yl)but-3-en-2-one as a flavoring agent in food and beverage products where regulatory compliance is paramount. With FEMA GRAS designation (No. 2495) and JECFA safety evaluation (No. 1511) confirming 'no safety concern at current levels of intake' [1], the compound can be incorporated at established usage levels (5–25 ppm) in bakery, confectionery, and beverage applications [2]. This eliminates the need for de novo safety assessments required for non-approved furan enone analogs, accelerating product development cycles and reducing regulatory burden.

Furan-Fused Cyclopentanone Synthesis via Photo-Nazarov

Employ 1-(Furan-2-yl)but-3-en-2-one as the substrate of choice for photo-Nazarov cyclization when targeting furan-fused cyclopentanone cores. Under mild flow photochemistry conditions (AcOH or HFIP solvent, 3.4–6.8 min UV exposure), 2-furyl vinyl ketones cyclize in 45–97% yields, whereas benzofuryl and benzothiophenyl enones fail or yield divergent products [1][2]. This method provides direct access to scaffolds found in bioactive natural products (e.g., nakadomarin A) and avoids the harsh acidic conditions that decompose many furan derivatives [1].

Metal-Free Hydroarylation on Furan Scaffolds

Utilize 1-(Furan-2-yl)but-3-en-2-one in superelectrophilic hydroarylation reactions to install aryl groups on the furan side chain without transition-metal catalysts. Under activation with triflic acid or AlCl3, furanic conjugated enones react with various arenes in 29–89% yields, leveraging O,C-diprotonated intermediates [1]. This metal-free approach is advantageous for applications where residual metal contamination is unacceptable (e.g., pharmaceutical intermediates, electronic materials) and contrasts with the metal-catalyzed protocols required for non-conjugated furan derivatives [1].

Functional Polymer Synthesis with Tunable Architecture

Deploy 2-furyl vinyl ketone (the monomeric form of 1-(Furan-2-yl)but-3-en-2-one) as a monomer for synthesizing polymers with controlled microstructure. The compound polymerizes via anionic, cationic, and free-radical initiation, with radical polymerization yielding a regular vinylic backbone suitable for photodegradable materials [1][2]. The pendant furan rings enable post-polymerization functionalization (e.g., Diels-Alder crosslinking, electrophilic substitution) that is inaccessible with simple alkyl vinyl ketones, offering opportunities for stimuli-responsive materials or renewable polymer feedstocks [2].

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